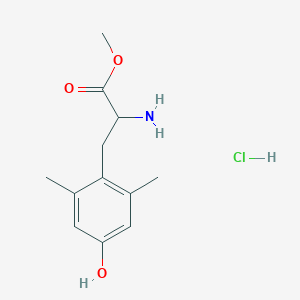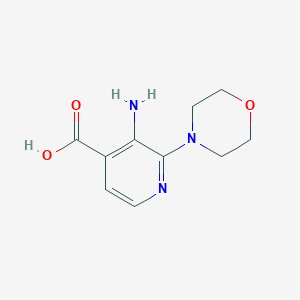
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride is a chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2,6-dimethylbenzaldehyde and an amino acid derivative.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate compound is then reduced to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The dimethylphenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as halogens and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield an amine.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its binding to target molecules, while the dimethylphenyl group contributes to its overall stability and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups, which may affect its reactivity and stability.
Methyl (2S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which may alter its chemical properties.
Uniqueness
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride is unique due to the presence of both hydroxy and dimethyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H18ClNO3 |
|---|---|
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3;/h4-5,11,14H,6,13H2,1-3H3;1H |
Clave InChI |
KJIXJNWQADIOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)


![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)




